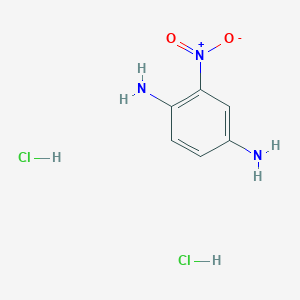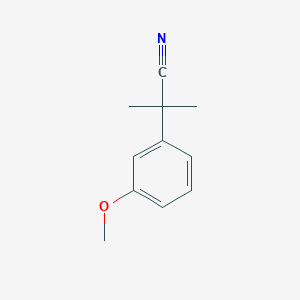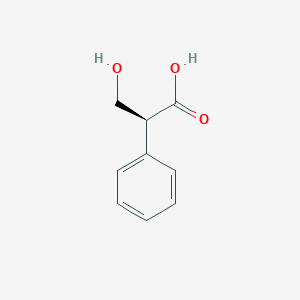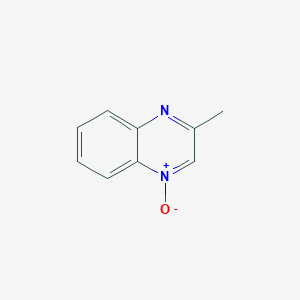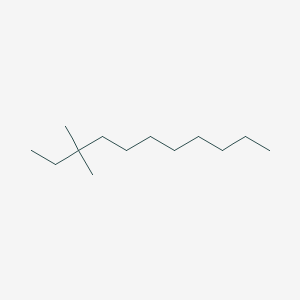
8-Bromo-1,6-naftiridina
Descripción general
Descripción
8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of 8-Bromo-1,6-naphthyridine .
Molecular Structure Analysis
While the specific molecular structure analysis of 8-Bromo-1,6-naphthyridine is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that 8-Bromo-1,6-naphthyridine could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,6-naphthyridine are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of 8-Bromo-1,6-naphthyridine, such as its absorbance characteristics, functional group presence, and molecular conformation.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Las 1,6-naftiridinas, incluyendo la 8-Bromo-1,6-naftiridina, han sido estudiadas por sus potenciales propiedades anticancerígenas . Han mostrado resultados prometedores en diferentes líneas celulares de cáncer. La relación estructura-actividad (SAR) junto con los estudios de modelado molecular se han utilizado para correlacionar la actividad anticancerígena con las 1,6-naftiridinas .
Actividad Anti-VIH
Estos compuestos también se han explorado por sus propiedades anti-VIH (Virus de Inmunodeficiencia Humana) . La capacidad de inhibir la replicación del VIH los convierte en un posible candidato para el desarrollo de nuevos fármacos antirretrovirales .
Actividad Antimicrobiana
Las 1,6-naftiridinas han mostrado actividad antimicrobiana, lo que las hace útiles en la lucha contra diversas infecciones bacterianas y fúngicas .
Propiedades Analgésicas
Se ha descubierto que estos compuestos tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en un posible candidato para el desarrollo de nuevos fármacos para el control del dolor .
Actividad Antiinflamatoria
Las 1,6-naftiridinas han demostrado actividad antiinflamatoria . Podrían usarse potencialmente en el tratamiento de diversas enfermedades inflamatorias .
Actividad Antioxidante
Mecanismo De Acción
Target of Action
8-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It has been suggested that it could involve a novel mechanism of action, as it remains active against strains of human cytomegalovirus (hcmv) that are resistant to other antiviral drugs . This suggests that it may interact with its targets in a unique way, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
For instance, in its role as an anticancer agent, it may interfere with cell proliferation and survival pathways, leading to the death of cancer cells
Result of Action
The molecular and cellular effects of 8-Bromo-1,6-naphthyridine’s action are likely to be diverse, given its wide range of biological activities. For instance, in its role as an anticancer agent, it may induce apoptosis or inhibit proliferation in cancer cells . As an antiviral agent, it may inhibit the replication of viruses within host cells .
Propiedades
IUPAC Name |
8-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNZTONCGWKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355779 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-74-1 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
